4-(Cyclohexylthio)-3-nitrobenzaldehyde
Overview
Description
4-(Cyclohexylthio)-3-nitrobenzaldehyde (4-CNB) is a chemical compound that has been studied for its potential use in a variety of scientific research applications. 4-CNB is a nitrobenzaldehyde derivative that is composed of a cyclohexylthio group and a nitro group. It is a yellow-orange crystalline solid with a melting point of 84-86°C and a boiling point of 253-255°C. 4-CNB has been studied for its potential use in a variety of scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Hydrogel Formation
4-(Cyclohexylthio)-3-nitrobenzaldehyde: can be utilized in the formation of hydrogels. Hydrogels are three-dimensional networks of crosslinked hydrophilic polymer matrices that can hold a significant amount of water. Due to their high water content, softness, biocompatibility, and ability to mimic soft human tissues, they are extensively used in biomedical applications such as drug release systems, tissue engineering, wound healing, sensor technologies, and pharmacological applications .
Cyclic Voltammetry
This compound may find applications in cyclic voltammetry, a versatile method for scientific investigation and innovation. Cyclic voltammetry is instrumental in monitoring electrochemical behavior due to its ability to characterize, synthesize, and analyze a wide variety of substances, including organic, inorganic, polymer, films, and semiconductors .
Drug Development
The unique properties of 4-(Cyclohexylthio)-3-nitrobenzaldehyde make it valuable for studying biological processes and developing new drugs. Its structural features could be pivotal in the synthesis of novel compounds with potential therapeutic effects.
properties
IUPAC Name |
4-cyclohexylsulfanyl-3-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c15-9-10-6-7-13(12(8-10)14(16)17)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIMCYMJTYWOMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381606 | |
Record name | 4-(Cyclohexylsulfanyl)-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
270262-95-8 | |
Record name | 4-(Cyclohexylsulfanyl)-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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